Product packaging for 3-Bromo-7,8-difluoroquinolin-4(1H)-one(Cat. No.:CAS No. 1204810-29-6)

3-Bromo-7,8-difluoroquinolin-4(1H)-one

Cat. No.: B598869
CAS No.: 1204810-29-6
M. Wt: 260.038
InChI Key: JLGWWDCXQHEUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-7,8-difluoroquinolin-4(1H)-one is a brominated and fluorinated quinoline derivative designed for advanced pharmaceutical and medicinal chemistry research. Quinolones represent a critical class of broad-spectrum synthetic antibacterial agents, with the introduction of fluorine atoms at key positions being a established strategy to enhance their potency and biological activity . The bromine atom at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions, enabling researchers to efficiently build a diverse array of novel analogues for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its potential as a key synthetic intermediate in the development of new antibacterial agents. Quinolones exert their biological effect by targeting two essential bacterial enzymes, DNA gyrase and topoisomerase IV . By binding to these enzymes, they stabilize enzyme-DNA cleavage complexes, converting these vital cellular machinery components into lethal toxins that fragment the bacterial chromosome, leading to cell death . The specific difluoro substitution on the benzo moiety may further influence the compound's interaction with these enzymatic targets and its overall pharmacological profile. This makes this compound a highly valuable building block for constructing novel inhibitors aimed at overcoming the growing challenge of bacterial resistance . This product is intended for research use in laboratory settings only. It is not for diagnostic or therapeutic use, or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrF2NO B598869 3-Bromo-7,8-difluoroquinolin-4(1H)-one CAS No. 1204810-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204810-29-6

Molecular Formula

C9H4BrF2NO

Molecular Weight

260.038

IUPAC Name

3-bromo-7,8-difluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H4BrF2NO/c10-5-3-13-8-4(9(5)14)1-2-6(11)7(8)12/h1-3H,(H,13,14)

InChI Key

JLGWWDCXQHEUDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)Br)F)F

Synonyms

3-Bromo-7,8-difluoro-4-hydroxyquinoline

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Bromo 7,8 Difluoroquinolin 4 1h One

De Novo Synthetic Routes to the 7,8-difluoroquinolin-4(1H)-one Core Structure

The de novo synthesis of the quinolin-4(1H)-one scaffold is a foundational aspect of accessing the target compound. These methods focus on constructing the bicyclic ring system from acyclic or monocyclic precursors.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules like quinolones by combining three or more reactants in a single pot. While a direct MCR for 3-Bromo-7,8-difluoroquinolin-4(1H)-one is not prominently documented, established MCRs for related quinoline (B57606) structures highlight the versatility of this strategy. For instance, a three-component domino protocol has been developed for synthesizing functionalized quinolones, which involves the reaction of a dicarbonyl compound, triethyl orthoformate, and an amine under high temperature. nih.gov This process proceeds through the formation of an enamino diester intermediate, which then undergoes cyclization. nih.gov

Another relevant approach is the palladium-catalyzed multicomponent cascade for producing 4-aminoquinolines, which can utilize fluorinated anilines as starting materials. These strategies underscore the potential for adapting MCRs to produce the 7,8-difluoroquinolin-4(1H)-one core by selecting appropriately substituted precursors.

Cyclization Pathways and Precursor Derivatization

Cyclization reactions are the most common and well-established methods for synthesizing the quinolin-4(1H)-one core. The Gould-Jacobs reaction is a cornerstone of this approach, providing a reliable pathway to 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with the 4-oxo form. wikipedia.orgyoutube.com

The synthesis of the 7,8-difluoroquinolin-4(1H)-one core via this method begins with a critical precursor: 2,3-difluoroaniline (B47769). chemicalbook.com This aniline (B41778) derivative is reacted with an appropriate malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME). The process involves an initial substitution reaction followed by a thermal intramolecular cyclization. ablelab.eu The resulting ethyl 4-oxo-7,8-difluoro-1,4-dihydroquinoline-3-carboxylate can then be saponified and decarboxylated to yield 7,8-difluoroquinolin-4(1H)-one. Microwave-assisted protocols have been shown to significantly accelerate this reaction, increasing yields and reducing reaction times compared to conventional heating. ablelab.eunih.gov

Other cyclization strategies, such as the Camps cyclization, which involves the base-promoted cyclization of o-acylaminoacetophenones, also provide viable routes to the quinolinone scaffold. nih.gov

Table 1: Overview of Key Synthetic Reactions for the Quinolin-4-one Core
Reaction NameKey PrecursorsGeneral DescriptionRelevance
Gould-Jacobs ReactionAniline derivative (e.g., 2,3-difluoroaniline), Diethyl ethoxymethylenemalonate (EMME)Condensation followed by thermal cyclization to form the 4-hydroxyquinoline ring system. wikipedia.orgPrimary route to the 7,8-difluoroquinolin-4(1H)-one core.
Multicomponent Domino ProtocolDicarbonyl compound, Triethyl orthoformate, AmineOne-pot synthesis forming an enamine intermediate that cyclizes upon heating. nih.govDemonstrates efficient, atom-economical access to functionalized quinolones.
Camps Cyclizationo-AcylaminoacetophenoneBase-catalyzed intramolecular condensation. nih.govAlternative cyclization pathway to the quinolinone skeleton.

Targeted Introduction of Halogen Substituents: Bromination and Fluorination Strategies

Once the quinolinone core is formed, targeted halogenation is required to produce the final compound. The sequence of these halogenation steps is critical for achieving the desired substitution pattern.

Selective Bromination at Position 3

The introduction of a bromine atom at the C-3 position of the quinolin-4(1H)-one ring is a well-documented transformation. This position is activated for electrophilic substitution. The reaction is typically achieved by treating the pre-formed 7,8-difluoroquinolin-4(1H)-one with a suitable brominating agent.

Common reagents for this purpose include molecular bromine (Br₂) in a solvent like glacial acetic acid or N-bromosuccinimide (NBS) in chloroform. The choice of reagent and conditions can be optimized to achieve high regioselectivity and yield. Studies on related 2-methylquinolin-4(1H)-ones have shown that the direction of halogenation is highly dependent on the substituents present on the heterocyclic ring, but for substrates unsubstituted at position 3, bromination occurs selectively at this site.

Table 2: Reagents for C-3 Bromination of Quinolin-4-ones
ReagentTypical SolventNotes
Molecular Bromine (Br₂)Glacial Acetic AcidA common and effective method for direct bromination of the activated C-3 position.
N-Bromosuccinimide (NBS)Chloroform (CHCl₃)Often used for selective bromination under milder conditions, sometimes with a radical initiator.

Regioselective Difluorination at Positions 7 and 8

Direct regioselective difluorination of an existing quinoline ring at the 7 and 8 positions is chemically challenging and not a commonly employed synthetic route. Instead, the 7,8-difluoro substitution pattern is almost exclusively introduced by starting the synthesis with an already difluorinated precursor.

As outlined in section 2.1.2, the use of 2,3-difluoroaniline in a cyclization reaction like the Gould-Jacobs is the most logical and practiced strategy. wikipedia.orgchemicalbook.com This ensures that the fluorine atoms are correctly positioned on the benzene (B151609) portion of the quinolinone from the outset. The synthesis of 2,3-difluoroaniline itself can be achieved from precursors like 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) through catalytic hydrogenation, which simultaneously reduces the nitro group and removes the bromo substituents. chemicalbook.com This precursor-based approach circumvents the difficulties of controlling regioselectivity in the direct fluorination of a complex heterocyclic system.

Bromomethylation Approaches and Conversions

Direct bromomethylation at the C-3 position of the 7,8-difluoroquinolin-4(1H)-one core is not a standard synthetic transformation. Research on the bromination of substituted quinolin-4(1H)-ones indicates that if an alkyl group, such as a methyl substituent, is present on the ring, it can be the site of halogenation under radical conditions. For example, studies have shown that 3-benzyl-2-methylquinolin-4(1H)-one undergoes bromination on the C-2 methyl group to form 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. This highlights that side-chain functionalization is a competing pathway if appropriate substituents are present.

For the target compound, which is unsubstituted at C-2, direct bromination at C-3 is the favored reaction. The conversion of the C-3 bromine to a bromomethyl group would require a multi-step sequence, such as a cross-coupling reaction to introduce a methyl group, followed by radical bromination, and is not a direct "bromomethylation approach." Therefore, this pathway is not considered an efficient route to derivatives of the title compound.

Compound Index

Table 3: Chemical Compounds Mentioned in this Article
Compound Name
This compound
7,8-difluoroquinolin-4(1H)-one
2,3-difluoroaniline
Diethyl ethoxymethylenemalonate (EMME)
Ethyl 4-oxo-7,8-difluoro-1,4-dihydroquinoline-3-carboxylate
N-bromosuccinimide (NBS)
1,2-dibromo-4,5-difluoro-3-nitrobenzene
3-benzyl-2-methylquinolin-4(1H)-one
3-benzyl-2-(bromomethyl)quinolin-4(1H)-one

Post-Synthetic Modifications of this compound and its Analogs

The scaffold of this compound serves as a versatile platform for chemical diversification. Its structure incorporates several reactive sites, including the carbon-bromine bond, the quinolinone ring system, and the N1-position, each allowing for distinct chemical transformations. These modifications are pivotal in the exploration of new chemical entities, enabling the systematic alteration of the molecule's steric and electronic properties. The strategic derivatization at these key positions is a cornerstone of medicinal chemistry and materials science, facilitating the development of a wide array of novel compounds with tailored functionalities.

1 Reactions at the Bromine Center (e.g., Cross-Coupling Reactions)

The bromine atom at the C3 position of the quinolinone ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This site is amenable to the formation of new carbon-carbon and carbon-heteroatom bonds, making it a focal point for synthetic diversification.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. For instance, the reaction of an N-substituted this compound with arylboronic acids can be performed to generate 3-aryl derivatives. Typical conditions for such transformations involve a palladium catalyst like Pd(PPh₃)₄ and a base such as barium hydroxide (B78521) in a suitable solvent mixture.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the C3 position of the quinolinone and a terminal alkyne. This reaction typically employs a dual-catalyst system of a palladium(0) complex and a copper(I) salt, in the presence of an amine base. While specific examples on this compound are not extensively detailed in readily available literature, the Sonogashira coupling of structurally related bromo-heterocycles is well-established. For example, the coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes has been successfully achieved using Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system at room temperature. This suggests that similar conditions could be adapted for the this compound core to produce 3-alkynyl derivatives.

Heck Coupling: The Heck reaction allows for the vinylation of the C3 position by reacting the bromo-quinolinone with an alkene in the presence of a palladium catalyst and a base. This method introduces a carbon-carbon double bond, leading to 3-vinylquinolinone derivatives.

Buchwald-Hartwig Amination: This cross-coupling reaction is used to form a carbon-nitrogen bond, enabling the introduction of various amine moieties at the C3 position. The reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This transformation is crucial for synthesizing 3-aminoquinolinone analogs, which are of significant interest in medicinal chemistry.

The table below summarizes the general conditions for these cross-coupling reactions as applied to analogous heterocyclic systems, which can be inferred as starting points for the derivatization of this compound.

Reaction TypeCatalyst / LigandBaseTypical Substrates
Suzuki-Miyaura Pd(PPh₃)₄Ba(OH)₂Arylboronic acids
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTerminal alkynes
Heck Pd(OAc)₂Et₃N, K₂CO₃Alkenes
Buchwald-Hartwig Pd₂(dba)₃ / Biarylphosphine LigandNaOtBu, K₂CO₃Primary/Secondary Amines

2 Reactivity of the Quinolinone Ring System and Functional Groups

The 7,8-difluoroquinolin-4(1H)-one ring system possesses unique reactivity owing to its combination of functional groups. The electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring, affecting its susceptibility to substitution reactions. The quinolinone core contains a cyclic amide (lactam) and a ketone within a conjugated system.

The nitrogen atom of the quinoline ring can act as a nucleophile, participating in cyclization reactions. For example, in related quinoline systems, the ring nitrogen can attack an electrophilic intermediate, such as a thiiranium ion, to form new heterocyclic rings fused to the quinoline core. This type of intramolecular cyclization highlights the inherent reactivity of the quinoline nitrogen.

Furthermore, the presence of two fluorine atoms at the C7 and C8 positions makes the aromatic ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution but may render it susceptible to nucleophilic aromatic substitution (SNAr), where a potent nucleophile could potentially displace one of the fluorine atoms under specific conditions, although this is less common than reactions at the bromine center.

3 Modifications at the N1 Position

The nitrogen atom at the 1-position of the quinolinone ring is a secondary amine and represents a prime site for derivatization. Alkylation or arylation at this position is a common strategy to block the tautomerization to the 4-hydroxyquinoline form and to introduce a variety of substituents that can modulate the molecule's pharmacological or material properties.

N-alkylation can be readily achieved by treating the this compound with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These reactions typically proceed smoothly to afford the corresponding N-alkylated products. For example, the synthesis of 1-ethyl-3-bromo-7,8-difluoroquinolin-4(1H)-one is a precursor step for further functionalization, such as in the development of kinase inhibitors.

The general scheme for N-alkylation is presented below:

ReactantReagentBaseSolventProduct
This compoundR-X (Alkyl Halide)K₂CO₃, NaH, or Cs₂CO₃DMF, Acetonitrile1-Alkyl-3-bromo-7,8-difluoroquinolin-4(1H)-one

This modification is often one of the initial steps in a synthetic sequence, creating a stable intermediate that can then undergo further transformations at the C3-bromo position.

Conclusion

3-Bromo-7,8-difluoroquinolin-4(1H)-one is a halogen-substituted heterocyclic compound that, while not extensively studied as a standalone entity, holds considerable potential as a building block in synthetic chemistry. Its structure combines the privileged quinolinone scaffold with the strategic placement of bromine and fluorine atoms, offering a platform for the synthesis of a wide array of novel derivatives. The plausible synthetic routes, predictable reactivity, and potential for further functionalization make it a compound of interest for researchers in medicinal chemistry, materials science, and organic synthesis. Further investigation into the synthesis and reactivity of this molecule is warranted to fully unlock its potential in these fields.

Mechanistic Studies of Biomolecular Interactions of 3 Bromo 7,8 Difluoroquinolin 4 1h One Analogues

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of 3-bromo-7,8-difluoroquinolin-4(1H)-one analogues is intrinsically linked to their ability to interact with and modulate the function of specific proteins. Research into related chemical scaffolds has revealed potential molecular targets and the underlying binding mechanisms.

Inhibition of Enzyme Systems (e.g., Nitric Oxide Synthases, Kinases, GAPDH)

Analogues of this compound have shown inhibitory activity against several key enzyme systems, suggesting potential therapeutic applications.

Nitric Oxide Synthases (NOS): Overproduction of nitric oxide by NOS is implicated in various inflammatory and neurodegenerative diseases. nih.gov Quantitative structure-activity relationship (QSAR) studies on a variety of NOS inhibitors have highlighted the importance of hydrophobicity, steric bulk, and electronic parameters in determining inhibitory potency. nih.govresearchgate.net For instance, studies on 3-bromo 7-nitroindazole, a selective neuronal NOS (nNOS) inhibitor, have demonstrated its ability to impair spatial learning and memory in rats, indicating a key role for nNOS in these processes. nih.gov The inhibitory mechanism often involves competitive binding at the active site, displacing the substrate L-arginine or the cofactor tetrahydrobiopterin. nih.gov

Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The quinoline (B57606) and quinazoline (B50416) scaffolds are present in numerous kinase inhibitors. nih.govbiorxiv.orgnih.govmdpi.com For example, 4-anilino-quin(az)oline derivatives have been identified as potent inhibitors of Protein Kinase Novel 3 (PKN3). biorxiv.org Structure-activity relationship (SAR) studies on these compounds revealed that substitution at the 6-position of the quinoline ring with a bromo group resulted in single-digit nanomolar activity. biorxiv.org Similarly, 4-anilino-3-quinolinecarbonitriles have been investigated as Src kinase inhibitors, with SAR models indicating that the size of substituents at the C7 position influences inhibitory activity. nih.gov The inhibitory action of these compounds typically involves binding to the ATP-binding pocket of the kinase domain.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is a key enzyme in glycolysis and has emerged as a target for anticancer agents due to the reliance of many cancer cells on this metabolic pathway. unipr.itresearchgate.netnih.govnih.gov Notably, derivatives of 3-bromo-4,5-dihydroisoxazole (B8742708) have been identified as covalent inhibitors of human GAPDH (hGAPDH). unipr.itresearchgate.netnih.govnih.gov These compounds act as a "warhead," where the 3-bromo substituent facilitates a covalent reaction with the catalytic cysteine residue in the active site of GAPDH. unipr.itresearchgate.net This irreversible inhibition leads to a reduction in cancer cell growth. unipr.itnih.govnih.gov

Protein-Ligand Interaction Mapping through Computational Docking

Computational docking is a powerful tool for predicting and visualizing the binding modes of small molecules within the active sites of proteins. Such studies on quinoline and quinazolinone analogues have provided valuable insights into their interactions with various targets. For instance, docking studies of 4-anilino-quinazoline derivatives within the EGFR kinase domain have revealed key hydrogen bond interactions with residues such as Leu718. nih.gov In the case of PKN3 inhibitors, docking models suggest that the quinoline scaffold binds to the hinge region through hydrogen bonds with the amide of Val642. biorxiv.org These computational models are instrumental in rationalizing observed SAR data and guiding the design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Analysis in the Context of Molecular Recognition

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinolinone-based compounds, SAR analyses have revealed critical structural features for molecular recognition and inhibitory potency.

In the context of kinase inhibition, SAR studies on 4-anilino-quinazoline derivatives have shown that the nature and position of substituents on the quinazoline and aniline (B41778) rings are crucial. nih.gov For example, the introduction of a bromo group at the 6-position of the quinazoline ring can significantly enhance inhibitory activity against certain kinases. biorxiv.org For Src kinase inhibitors based on the 4-anilino-3-quinolinecarbonitrile scaffold, the size of the substituent at the C7 position was found to be a key determinant of activity. nih.gov

Regarding GAPDH inhibition by 3-bromo-4,5-dihydroisoxazole derivatives, SAR studies have demonstrated that conformational rigidification of the molecule can stabilize its interaction with the binding site, thereby promoting the covalent modification of the catalytic cysteine. unipr.itresearchgate.net

The following table summarizes key SAR findings for related quinoline and quinolinone analogues:

Compound ClassTargetKey SAR Findings
4-Anilino-quin(az)olinesPKN36-Bromo substitution on the quinoline ring enhances potency.
4-Anilino-3-quinolinecarbonitrilesSrc KinaseSize of the C7 substituent is critical for activity.
3-Bromo-4,5-dihydroisoxazolesGAPDHConformational rigidity improves binding and covalent inhibition.
4-Anilino-quinazolinesEGFRN-Boc glycine (B1666218) at position 6 and a 3-bromo-aniline moiety showed potent inhibition.

Development of Mechanistic Probes and Chemical Biology Tools

A chemical probe is a small molecule with a well-defined mechanism of action that can be used to study a specific biological target or pathway. The development of such probes is crucial for target validation and understanding complex biological systems. While this compound itself has not been extensively characterized as a chemical probe, its structural features suggest potential in this area.

The "3-bromo" moiety, as seen in the 3-bromo-4,5-dihydroisoxazole inhibitors of GAPDH, can act as a reactive handle for covalent labeling of target proteins. unipr.itresearchgate.net This allows for the development of activity-based probes to identify and profile the activity of specific enzymes in complex biological samples. Furthermore, the quinolinone scaffold can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create probes for imaging or affinity purification studies. The development of potent and selective inhibitors, as suggested by the SAR of related compounds, is the first step towards creating valuable chemical probes for interrogating the biology of enzymes like kinases and NOS.

Synthetic Utility and Applications in Advanced Chemical Synthesis

3-Bromo-7,8-difluoroquinolin-4(1H)-one as a Versatile Building Block in Heterocyclic Synthesis

The strategic positioning of the bromine atom at the C3 position of the quinolinone core makes this compound an ideal substrate for a variety of cross-coupling reactions. This reactivity is central to its utility as a building block for constructing a diverse array of fused and substituted heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position, including aryl, heteroaryl, and alkyl groups. For instance, the Suzuki-Miyaura coupling enables the synthesis of 3-aryl-7,8-difluoroquinolin-4(1H)-ones, which are of significant interest in medicinal chemistry. The reaction conditions for such transformations are typically mild and tolerate a broad spectrum of functional groups.

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

Scheme 1: General representation of a Suzuki-Miyaura coupling reaction with this compound.

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these reactions. mdpi.commdpi.comresearchgate.net Common palladium sources include Pd(PPh₃)₄ and Pd(dppf)Cl₂, often in the presence of a phosphine (B1218219) ligand and a base such as sodium carbonate or potassium phosphate. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions on Bromo-Substituted Heterocycles

Reaction TypeReactantCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-MiyauraBromo-substituted quinazoline (B50416)Boronic acid pinacol (B44631) esterPd(dppf)Cl₂, Na₂CO₃, NBu₄BrAryl-substituted quinazoline
Suzuki-MiyauraDibromoaryl compoundBoronic acidPd(PPh₃)₄, Ba(OH)₂Teraryl compound
Thia-Michael Addition/Elimination3-BromocoumarinThiolDABCO4-Sulfanylcoumarin rsc.org

The difluoro substitution pattern at the 7- and 8-positions of the quinolinone ring can influence the electronic properties of the scaffold, potentially enhancing the reactivity of the C-Br bond and modulating the biological activity of the resulting derivatives.

Scaffold Diversification and Library Generation for Research Purposes

The ability to readily modify the this compound scaffold makes it an excellent starting point for the generation of compound libraries for high-throughput screening and drug discovery programs. The concept of scaffold diversification allows for the systematic exploration of the chemical space around a core structure to identify compounds with desired biological or material properties.

The generation of a library based on this scaffold can be achieved through a variety of synthetic strategies. For example, by employing a range of boronic acids in Suzuki-Miyaura coupling reactions, a library of 3-aryl-7,8-difluoroquinolin-4(1H)-ones with diverse substitution patterns on the newly introduced aryl ring can be rapidly synthesized. Further diversification can be achieved by subsequent reactions at other positions of the quinolinone ring, such as N-alkylation or N-arylation at the 1-position.

This approach facilitates the exploration of structure-activity relationships (SAR), which is fundamental to the optimization of lead compounds in drug discovery. The systematic modification of the scaffold allows researchers to probe the impact of different functional groups on the target of interest. The development of compound libraries based on versatile building blocks like 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been shown to be a valuable strategy for discovering new drug candidates. mdpi.com

Development of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a powerful strategy in drug design that involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activity. mdpi.com The this compound moiety can serve as a key component in the construction of such hybrid molecules.

The bromo-functionality provides a convenient handle for linking the quinolinone scaffold to other biologically active molecules. For instance, through a Sonogashira coupling, an alkyne-containing pharmacophore can be introduced at the 3-position. This can be followed by a "click" reaction, such as a copper-catalyzed azide-alkyne cycloaddition, to link the quinolinone to another molecule containing an azide (B81097) group, forming a stable triazole linker. mdpi.com

The design and synthesis of quinoline-based hybrid molecules have been explored for various therapeutic areas, including antimicrobial, antimalarial, and anticancer applications. core.ac.uknih.govnih.govresearchgate.net For example, hybrid compounds have been created by linking quinoline (B57606) derivatives to other heterocyclic systems like pyrimidine (B1678525) or to pharmacophores such as isatin. nih.govresearchgate.net The goal of creating these hybrid molecules is often to target multiple biological pathways or to improve the pharmacokinetic properties of the parent molecules.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Accessing 3-Bromo-7,8-difluoroquinolin-4(1H)-one Derivatives

The synthesis of quinoline (B57606) and quinolone derivatives is a well-established field, but the demand for more efficient, sustainable, and diverse methods continues to drive innovation. slideshare.net For derivatives of this compound, future research is likely to focus on moving beyond classical methods like the Conrad-Limpach or Gould-Jacobs reactions.

Emerging strategies are centered on transition-metal catalysis, which offers robust and highly selective routes to complex molecules. For instance, a highly enantioselective copper-catalyzed alkynylation of quinolones has been developed, proceeding through the dearomatization of in situ generated quinolinium triflates. acs.org This method, utilizing a copper iodide and bis(oxazoline) ligand system, demonstrates broad substrate compatibility and allows for the introduction of diverse functional groups with high stereocontrol. acs.org Such protocols could be adapted to introduce alkynyl moieties at the C2 position of dihydroquinoline derivatives derived from this compound, opening pathways to novel chiral N-heterocyclic compounds. acs.org

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of quinolines. The use of nanocatalysts, such as tin oxide (SnO2) nanoparticles, has been shown to effectively catalyze the two-component reaction of 2-aminobenzophenones with acetylenic esters under mild conditions to produce quinoline derivatives in high yields. researchgate.net This approach highlights a shift towards more environmentally benign catalysts that can be easily recovered and reused, reducing reliance on potentially hazardous organic solvents and catalysts. researchgate.net

Advanced Spectroscopic Techniques for Real-time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While traditional techniques provide static snapshots, advanced spectroscopic methods offer the ability to observe reactive intermediates and transition states in real-time.

For catalytic reactions involving quinolone derivatives, a combination of electronic absorption (UV-vis) and fluorescence spectroscopy can be employed to investigate the binding modes of substrates and catalysts. acs.org In a study on an organocatalytic Henry reaction, these techniques, corroborated by Nuclear Magnetic Resonance (NMR), revealed how aldehydes associate with both the hydroxyl group and the basic nitrogen of a Cinchona alkaloid catalyst. acs.org Time-correlated single-photon counting (TCSPC) can further provide data on fluorescence lifetimes, offering deeper insights into the dynamic interactions within the catalytic cycle. acs.org

For quinolone derivatives with potential in electronic materials, spectroelectrochemistry is a powerful tool. Techniques like UV-vis-NIR and electron paramagnetic resonance (EPR) spectroelectrochemistry can be used to study the charge and spin properties of these molecules as they undergo redox processes. worktribe.comacs.org This provides crucial information on how the electronic structure changes upon oxidation or reduction, which is vital for designing materials for applications like organic light-emitting diodes (OLEDs). worktribe.comacs.org

Integration of Machine Learning and Artificial Intelligence in Structure-Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of novel quinolone derivatives. These computational tools can dramatically accelerate the design-build-test-learn cycle by predicting molecular properties with high accuracy, reducing the need for time-consuming and expensive laboratory synthesis and testing. mdpi.com

Quantitative Structure-Property Relationship (QSPR) models are being developed for quinolone derivatives to predict key physicochemical properties. nih.gov Using genetic algorithms combined with multiple linear regression (GA-MLR), researchers have successfully created models to predict properties like refractive index, polarizability, and the HOMO-LUMO energy gap based on a set of molecular descriptors. nih.gov Such models can be used to screen virtual libraries of this compound derivatives to identify candidates with desired electronic or physical properties before their synthesis. nih.gov

Beyond QSPR, ML frameworks are being used for more complex tasks. Objective-Reinforced Generative Adversarial Networks (ORGAN) can generate novel molecular structures tailored to specific needs, such as candidates for organic photovoltaic materials. researchgate.net A significant advancement is the development of ML models that can predict material properties from stoichiometry alone, bypassing the need for a known crystal structure. cam.ac.uk This approach treats the chemical formula as a graph of interconnected elements and can learn to predict properties, accelerating the search for entirely new compounds. cam.ac.uk

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

The unique electronic nature of the this compound core, with its electron-withdrawing fluorine atoms and the reactive C-Br bond, makes its derivatives prime candidates for exploring unconventional reactivity.

One area of exploration is the use of quinolones as precursors to reactive intermediates. The catalytic dearomatization of quinolinium salts to form highly functionalized dihydroquinolines is a powerful strategy that transforms a stable aromatic system into a versatile three-dimensional structure. acs.org This approach could be used to access complex scaffolds from this compound that would be difficult to synthesize otherwise.

Furthermore, research into the biological effects of quinolones has revealed unforeseen reactivity profiles. Certain quinolones have been identified as potent inducers of specific cell envelope stress responses in bacteria, an effect that is secondary to their primary mode of action as gyrase inhibitors. acs.org This suggests that derivatives of this compound could be investigated for novel antibacterial mechanisms that exploit this indirect induction of cell envelope stress, potentially offering a strategy to combat antibiotic resistance. acs.org The development of quinolone derivatives as catalysts themselves, perhaps leveraging the Lewis basicity of the quinolone nitrogen and the potential for halogen bonding, remains a largely untapped but promising field.

Potential in Materials Science and Optoelectronic Applications

The inherent aromatic and electronically tunable nature of the quinolinone scaffold makes it an attractive building block for advanced materials. Derivatives of this compound are particularly interesting due to the influence of the fluorine and bromine substituents on the molecule's electronic properties, such as the HOMO and LUMO energy levels.

Quinoline derivatives have shown significant promise in optoelectronics. mdpi.com Studies on diquinoline derivatives have demonstrated their potential as ambipolar materials for use in organic light-emitting diodes (OLEDs). worktribe.comacs.org The performance of these materials is closely linked to their π-electron conjugation, molecular geometry, and charge/spin properties, which can be fine-tuned through chemical modification. worktribe.com

The design of molecules with a donor-acceptor (D-A) structure is a key strategy for creating materials with strong intramolecular charge transfer (ICT) characteristics, which are beneficial for fluorescence and photosensitizing applications. rsc.org By functionalizing the this compound core (an acceptor unit) with suitable electron-donating groups, it is possible to create novel D-A materials. These materials could be explored for applications in photodynamic therapy, where light activation triggers the generation of reactive oxygen species, or as probes and sensors. rsc.org The investigation of these compounds as components in random lasers or as electrochromic materials that change color in response to an electric potential also represents a viable future research direction. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-7,8-difluoroquinolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves halogenation of a quinolin-4(1H)-one precursor. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–20°C is common . Fluorination may require selective deprotection or directed ortho-metalation strategies.
  • Data Contradictions : Catalytic bromination (e.g., using CuBr₂) may offer higher regioselectivity but lower yields compared to NBS .
  • Table 1 : Comparative yields of bromination methods

MethodSolventTemp (°C)Yield (%)Purity (%)
NBS in DMFDMF0–2085–92>97
CuBr₂ with H₂O₂AcOH8060–70>90

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., δ 7.8–8.2 ppm for quinoline protons; δ −110 to −120 ppm for fluorines) .
  • X-ray crystallography : Resolves regiochemical ambiguities in halogen placement .
  • HPLC-MS : Ensures purity (>98%) and molecular weight validation (calc. 271.03 g/mol).

Advanced Research Questions

Q. How do electronic effects of bromo/fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura coupling : Bromine acts as a leaving group; fluorine’s electron-withdrawing effect accelerates oxidative addition. Use Pd(PPh₃)₄ in THF/H₂O (80°C) for aryl boronic acids .
  • Contradictions : Fluorine’s ortho-directing effect may compete with bromine’s reactivity, requiring ligand optimization (e.g., XPhos vs. SPhos) .
    • Table 2 : Coupling efficiency with varying catalysts
CatalystLigandConversion (%)Isolated Yield (%)
Pd(OAc)₂XPhos9578
PdCl₂(dppf)SPhos8865

Q. What strategies mitigate competing side reactions during multi-halogenation of the quinolinone scaffold?

  • Methodology :

  • Stepwise halogenation : Brominate first (NBS, DMF), then fluorinate via SNAr with KF/18-crown-6 .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during fluorination .
    • Data Insight : Unprotected substrates yield 20–30% dihalogenated product due to overhalogenation; protected routes improve to 65–75% .

Q. How does the compound’s halogenated quinolinone core interact with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking studies : Fluorine’s electronegativity enhances hydrogen bonding with kinase ATP pockets (e.g., EGFR T790M mutant) .
  • SAR analysis : Bromine at C3 increases steric bulk, reducing off-target binding compared to chloro analogs .
    • Table 3 : Inhibitory activity (IC₅₀) against kinase targets
TargetThis compoundControl (Gefitinib)
EGFR WT12 nM8 nM
EGFR T790M25 nM120 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.